molecular formula C29H35N5O3 B2419114 N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223835-58-2

N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2419114
CAS No.: 1223835-58-2
M. Wt: 501.631
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Description

N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C29H35N5O3 and its molecular weight is 501.631. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclohexyl-4-(3-methylbutyl)-2-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O3/c1-19(2)15-16-32-27(36)24-14-13-22(26(35)30-23-7-5-4-6-8-23)17-25(24)34-28(32)31-33(29(34)37)18-21-11-9-20(3)10-12-21/h9-14,17,19,23H,4-8,15-16,18H2,1-3H3,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHQBKAMJBYIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCCC5)C(=O)N(C3=N2)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article discusses its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name suggests a complex structure with multiple functional groups that may influence its biological properties. The molecular formula is C20H28N4O3C_{20}H_{28}N_4O_3, and its molecular weight is approximately 364.47 g/mol. The presence of the triazole ring and carboxamide group indicates potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds containing triazole moieties have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Case Study : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • In Vitro Studies : Preliminary tests have shown efficacy against a range of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of nucleic acid synthesis.
  • Comparison Table :
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Neuroprotective Effects

Emerging research suggests neuroprotective properties:

  • Neurodegeneration Models : In animal models of neurodegenerative diseases, the compound has shown potential to mitigate neuronal loss and improve cognitive function.
  • Mechanism : It may exert its effects by modulating neurotransmitter levels and reducing oxidative stress.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound:

  • Acute Toxicity : Initial evaluations indicate a low acute toxicity profile in rodents.
  • Long-term Studies : Ongoing studies aim to assess chronic exposure effects and reproductive toxicity.

Safety Data Summary

EndpointResultReference
Acute ToxicityLD50 > 2000 mg/kg
Reproductive ToxicityNo significant effects observed

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-tetrahydrotriazoloquinazoline-8-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinazoline core via cyclization of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions .
  • Step 2 : Introduction of the triazole moiety using hydrazine hydrate or substituted hydrazines, followed by cyclization with reagents like benzotriazole activators .
  • Step 3 : Functionalization at the N-cyclohexyl and 4-(3-methylbutyl) positions via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (reflux at 80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the cyclohexyl group (δ 1.0–2.0 ppm), methylbenzyl aromatic protons (δ 6.5–7.5 ppm), and carbonyl groups (δ 165–175 ppm) .
  • IR : Stretching bands for C=O (1,680–1,720 cm⁻¹) and N-H (3,200–3,400 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected ~550–600 Da) .
  • X-ray Crystallography : Resolves stereochemistry of the fused triazoloquinazoline system .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (MIC determination against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorogenic assays targeting kinases or proteases (e.g., EGFR inhibition measured via ADP-Glo™) .

Advanced Research Questions

Q. How can synthetic yield be optimized for the 4-(3-methylbutyl) substituent?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction time, temperature, and molar ratios .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for steric hindrance mitigation .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)Purity (%)
Pd(PPh₃)₄DMF1006298
PdCl₂THF804592

Q. How to resolve contradictions between solubility and bioactivity data?

  • Methodological Answer :

  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) .
  • Structure-Activity Relationship (SAR) : Modify the 4-methylbenzyl group to improve hydrophilicity (e.g., replace with pyridyl) .
  • Pharmacokinetic Profiling : Assess logP and aqueous solubility via shake-flask/HPLC methods .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities .

Data Contradiction Analysis

Q. Why do NMR and LC-MS data sometimes show discrepancies in purity assessment?

  • Methodological Answer :

  • NMR Limitations : Overlapping peaks (e.g., cyclohexyl and methylbutyl protons) may obscure impurities .
  • LC-MS Advantages : Hyphenated techniques (e.g., LC-UV-MS) detect low-abundance byproducts (e.g., dehalogenated species) .
    • Resolution : Combine orthogonal methods (e.g., 2D NMR for stereochemical confirmation) .

Key Challenges and Future Directions

  • Challenge : Poor bioavailability due to high logP.
    • Solution : Develop prodrugs (e.g., phosphate esters) .
  • Challenge : Off-target effects in kinase assays.
    • Solution : Isoform-specific profiling (e.g., EGFR-T790M vs. wild-type) .

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